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PHA-680626 Profiling Data

Assay Type Target / Process
Reported
Value

Context / Additional Targets

Kinase Activity
(IC₅₀) [1]

Aurora-A (AURKA) 99 nM "Pan" inhibitor; also inhibits Bcr-Abl

kinase activity [2].

Cellular
Proliferation (IC₅₀)
[2]

HCT-116 cells (BrdU

incorporation)

0.57 μM Induces N-Myc degradation [2].

In Vitro
Displacement [1]

AURKA/N-Myc
complex (SPR assay)

Effective Confirmed as a conformational
disrupting (amphosteric) inhibitor [1]

[3].

Unique Mechanism: Conformational Disruption

PHA-680626 is characterized as an amphosteric inhibitor, meaning it not only blocks the ATP-binding site

(orthosteric inhibition) but also induces a specific conformational change in Aurora-A that disrupts its

protein-protein interaction with N-Myc [1] [3]. This dual mechanism is a key differentiator.
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The diagram below illustrates this dual mechanism of action.

PHA-680626 Dual Mechanism on Aurora-A
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Experimental Protocol Details

The key findings on PHA-680626's mechanism are supported by the following experimental methods:

Surface Plasmon Resonance (SPR): Used as a competition assay in vitro to directly demonstrate that

PHA-680626 disrupts the binding between Aurora-A and the N-Myc protein fragment (Myc-AIR) [1].
Proximity Ligation Assay (PLA): Performed in MYCN-overexpressing tumor cell lines to visually

confirm the disruption of the Aurora-A/N-Myc complex inside cells [1].
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Kinase Activity Assays: Standard biochemical assays were used to confirm that PHA-680626 inhibits

Aurora-A's enzymatic kinase activity with an IC₅₀ of 99 nM [1].

A Guide for Comparative Selectivity Analysis

Since a direct head-to-head comparison is not available, you can use the following approach to build a

comparative profile:

Leverage Public Datasets: Consult large-scale kinase profiling databases (e.g., the Davis et al. or
Anastassiadis et al. datasets mentioned in the literature [4]) to find profiling data on other Aurora

inhibitors (like Alisertib, MLN8054) as potential benchmarks.
Focus on the Mechanism: When comparing, note that PHA-680626's value may lie more in its

specific conformational disruption of the AURKA/N-Myc complex—a property not shared by all
Aurora-A inhibitors [1]—rather than in sheer selectivity across the kinome.

Utilize Commercial Panels: Several companies offer kinase profiling services and panels, which can
be used to generate uniform selectivity data for your compounds of interest [4] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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